Catharanthine Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

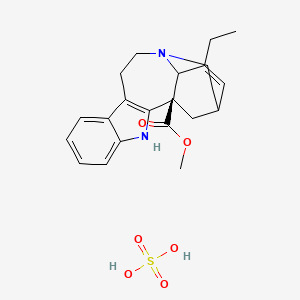

Molecular Formula |

C21H26N2O6S |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

methyl (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13?,19?,21-;/m0./s1 |

InChI Key |

ULBHCCBAHJWZET-PSDGQETPSA-N |

SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Isomeric SMILES |

CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Catharanthine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. Its sulfate salt, Catharanthine Sulfate, is a stable and soluble form frequently utilized in research and development. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its known signaling pathways and experimental workflows.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₆N₂O₆S | [1][2][3] |

| Molecular Weight | 434.51 g/mol | [1][4] |

| CAS Number | 70674-90-7 | |

| Appearance | White to off-white powder/solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (≥50.1 mg/mL), Ethanol (≥21.75 mg/mL with gentle warming), and Water (≥4.96 mg/mL). | |

| Storage | Store at -20°C. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline standard experimental protocols for determining its key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can dissolve in an aqueous medium at a specific temperature and pH.

Materials:

-

This compound

-

Purified water (or other relevant aqueous buffers, e.g., PBS)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a series of vials containing the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally.

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter that is compatible with the sample and does not bind to the analyte.

-

Dilute the filtered supernatant with a suitable solvent for HPLC analysis.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

The experiment should be performed in triplicate for each condition.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the identification, quantification, and purity assessment of Catharanthus alkaloids.

Objective: To develop a robust HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v) can be effective. The pH of the aqueous phase is often adjusted to around 3.5.

-

Flow Rate: A flow rate of 1.0 - 1.2 mL/min is generally used.

-

Detection Wavelength: Catharanthine can be detected at approximately 254 nm.

-

Column Temperature: Maintain a constant column temperature, for instance, 25°C.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Processing: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Catharanthine.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Catharanthine.

Instrumentation and Reagents:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of this compound in the appropriate deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing and Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Catharanthine molecule.

-

Compare the obtained spectral data with published data for Catharanthine to confirm its structure.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by Catharanthine and a typical experimental workflow for its extraction and purification.

Caption: Catharanthine's antagonistic effect on nicotinic acetylcholine receptors.

Caption: Inhibition of voltage-gated calcium channels by Catharanthine.

Caption: A general workflow for the extraction and purification of Catharanthine.

References

Catharanthine Sulfate: A Technical Guide to its Discovery and Isolation from Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent terpenoid indole alkaloid (TIA) found in Catharanthus roseus (the Madagascar periwinkle), is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. This technical guide provides a comprehensive overview of the discovery and, more centrally, a detailed synthesized methodology for the isolation and purification of catharanthine in its sulfate salt form from the leaves of C. roseus. The protocols described herein are a composite of established methodologies in the field, offering a comprehensive workflow from plant material extraction to the crystallization of high-purity catharanthine sulfate. This document includes quantitative data tables for expected yields and purity at various stages, detailed experimental protocols, and illustrative diagrams of the isolation workflow and biosynthetic context.

Introduction: The Significance of Catharanthine

Catharanthus roseus is a veritable treasure trove of pharmacologically active compounds, producing over 130 distinct TIAs.[1] Among these, the bisindole alkaloids vinblastine and vincristine are celebrated for their clinical efficacy in treating various cancers.[2] However, their direct extraction from the plant is hindered by exceedingly low yields, often in the range of 0.0003%.[1] This economic and logistical challenge has spurred extensive research into the semi-synthesis of these dimeric alkaloids from their more abundant monomeric precursors: catharanthine and vindoline.[3]

Catharanthine, an iboga-type alkaloid, and vindoline, an aspidosperma-type alkaloid, are biosynthetically derived from the common precursor strictosidine.[4] While both are essential for the synthesis of vinblastine, the strategic isolation of catharanthine is a critical step in the pharmaceutical supply chain. Its conversion to the sulfate salt enhances its stability and handling properties for subsequent synthetic applications.

This guide focuses on providing a detailed, practical framework for the isolation of this compound, amalgamating various published extraction and purification techniques into a cohesive protocol.

Biosynthetic Pathway of Catharanthine

The biosynthesis of catharanthine is a complex enzymatic cascade originating from the shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively. The condensation of these two molecules by strictosidine synthase forms strictosidine, the central intermediate for all TIAs in C. roseus. A series of subsequent, intricate enzymatic steps, which are still being fully elucidated, lead to the formation of catharanthine.

Figure 1. Simplified biosynthetic pathway leading to catharanthine.

Isolation and Purification of this compound: A Synthesized Protocol

The following protocol is a synthesized methodology based on various published procedures for alkaloid extraction from C. roseus. It is designed to provide a comprehensive workflow for obtaining this compound.

Experimental Workflow

Figure 2. General workflow for the isolation of this compound.

Detailed Experimental Protocols

Step 1: Acidic Aqueous Extraction

-

Objective: To extract the alkaloids from the plant material into an acidic aqueous solution as their more soluble salt forms.

-

Protocol:

-

Macerate 1 kg of dried, powdered leaves of Catharanthus roseus with a 2% tartaric acid solution for one hour until moistened.

-

Percolate the moistened plant material with an appropriate organic solvent like benzene or, more commonly in modern labs, toluene or dichloromethane, to remove non-polar compounds. Repeat this pre-extraction step twice. (Note: This step is sometimes omitted in favor of direct acidic aqueous extraction).

-

Following pre-extraction (if performed), extract the plant material with a 2% tartaric acid solution (approximately 10 L) for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then filter paper to separate the plant marc from the acidic aqueous extract.

-

Repeat the extraction on the plant marc with fresh acidic solution to maximize yield. Combine the acidic aqueous extracts.

-

Step 2: Basification and Solvent Partitioning

-

Objective: To liberate the free base alkaloids from their salt form and transfer them into an immiscible organic solvent.

-

Protocol:

-

Adjust the pH of the combined acidic aqueous extract to approximately 8-9 using a concentrated ammonium hydroxide solution. The solution should be kept cool during this process.

-

Transfer the basified aqueous solution to a large separatory funnel and extract it multiple times (3-5 times) with dichloromethane (or another suitable chlorinated solvent) using a volume of approximately one-third of the aqueous phase for each extraction.

-

Combine the organic layers. This combined extract contains the crude alkaloid mixture.

-

Wash the combined organic extract with distilled water to remove any remaining aqueous-soluble impurities.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40-50°C to yield a crude alkaloid residue.

-

Step 3: Chromatographic Purification

-

Objective: To separate catharanthine from the complex mixture of other alkaloids.

-

Protocol (Vacuum Liquid Chromatography - VLC):

-

Prepare a VLC column packed with silica gel.

-

Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase.

-

Apply the dissolved sample to the top of the VLC column.

-

Elute the column with a gradient of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:benzene:ethanol:ammonia) and visualizing with Dragendorff's reagent.

-

Combine the fractions that are rich in catharanthine.

-

Step 4: Sulfate Salt Formation and Crystallization

-

Objective: To convert the purified catharanthine free base into its more stable sulfate salt and obtain it in crystalline form.

-

Protocol:

-

Evaporate the solvent from the combined catharanthine-rich fractions to obtain a purified residue.

-

Dissolve this residue in a minimal amount of a suitable alcohol, such as anhydrous ethanol.

-

While stirring, slowly add a solution of sulfuric acid in anhydrous ethanol dropwise until the pH of the solution is approximately 4.

-

Allow the solution to stand, preferably at a reduced temperature (e.g., 4°C), to facilitate the crystallization of this compound.

-

Collect the crystals by filtration, wash them with a small amount of cold anhydrous ethanol, and dry them under vacuum.

-

Data Presentation

The following tables provide an overview of the physicochemical properties of this compound and representative quantitative data for the isolation process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₆N₂O₆S | |

| Molecular Weight | 434.51 g/mol | |

| Appearance | Solid | |

| Storage | -20°C |

Table 2: Representative Quantitative Data for Catharanthine Isolation

| Stage of Process | Starting Material | Product | Typical Yield/Content | Purity (Approximate) | Reference(s) |

| Plant Material | C. roseus Leaves | Catharanthine | 0.01% - 0.1% (dry weight) | N/A | |

| Acid-Base Extraction | 1 kg Dried Leaves | Crude Alkaloid Mixture | 5 - 10 g | < 10% | |

| VLC Purification | Crude Alkaloid Mixture | Catharanthine-Rich Fraction | Variable | 50% - 70% | |

| Crystallization | Purified Catharanthine | This compound | Variable | > 95% | - |

Note: Yields are highly dependent on the specific plant cultivar, growing conditions, and the efficiency of the extraction and purification steps. The data presented are illustrative.

Conclusion

The isolation of this compound from Catharanthus roseus is a multi-step process that leverages the principles of acid-base chemistry and chromatography. While the biosynthesis of this vital precursor is a testament to the complex metabolic engineering of nature, its efficient extraction and purification are crucial for the sustainable production of life-saving anticancer medications. The synthesized protocol and data presented in this guide offer a robust framework for researchers and professionals in the field of natural product chemistry and drug development, providing a foundation for the optimization and scaling of this compound production. Further research into more selective and efficient isolation techniques, such as pH-zone refining centrifugal partition chromatography, continues to refine this essential process.

References

The Biosynthesis of Catharanthine in Periwinkle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the biosynthesis of catharanthine in Catharanthus roseus (periwinkle). It is important to note that extensive research of scientific literature reveals no evidence for the natural biosynthesis of catharanthine sulfate in this plant. The term "sulfate" when associated with related vinca alkaloids, such as vincristine and vinblastine, typically refers to their synthetic salt forms used for pharmaceutical applications, not a product of in-planta biosynthesis. Therefore, this guide focuses exclusively on the well-documented biosynthetic pathway of catharanthine.

Introduction

The Madagascar periwinkle, Catharanthus roseus, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, catharanthine is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine[1][2]. The biosynthetic pathway of catharanthine is a complex, multi-step process that is tightly regulated and compartmentalized within the plant's cells[3]. Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing the production of this valuable alkaloid. This guide provides an in-depth look at the biosynthesis of catharanthine, including the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Catharanthine Biosynthetic Pathway

The biosynthesis of catharanthine originates from the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin[2][4].

The key stages of the catharanthine biosynthetic pathway are outlined below:

-

Formation of Strictosidine: The pathway initiates with the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine. This is the central precursor for all TIAs in C. roseus.

-

Conversion to Stemmadenine: Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) to an unstable aglycone, which is subsequently converted through a series of uncharacterized steps to stemmadenine.

-

Formation of Catharanthine: The final steps leading to catharanthine are catalyzed by a sequence of enzymes that are still being fully elucidated. However, recent research has identified key enzymes involved in the conversion of stemmadenine acetate to catharanthine.

Visualization of the Catharanthine Biosynthetic Pathway

Caption: The biosynthetic pathway of catharanthine from primary precursors.

Quantitative Data on Catharanthine Biosynthesis

The accumulation of catharanthine and its precursors can vary significantly depending on the plant tissue, age, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Catharanthine and Vindoline Content in C. roseus Tissues

| Plant Organ | Catharanthine (µg/g DW) | Vindoline (µg/g DW) | Reference |

| Young Leaves | 271 ± 63 | 120 ± 19 | |

| Flowers | Present | Present | |

| Stems | Present | Present | |

| Roots | Present | Not Detected |

Table 2: Enhancement of Catharanthine Production in C. roseus Cell Cultures

| Elicitor Treatment | Catharanthine Yield (mg/L) | Reference |

| Control | Not specified | |

| Tetramethyl ammonium bromide + Aspergillus niger homogenate | 17 | |

| Malate + Sodium alginate | 26 | |

| Chitooligosaccharides (0.1 µg/mL, 3 kDa) | Content increased by 141.54% |

Experimental Protocols

This section details common methodologies used in the study of catharanthine biosynthesis.

Alkaloid Extraction from C. roseus Leaves

This protocol is adapted from a simplified procedure for indole alkaloid extraction.

Materials:

-

Dried C. roseus leaves

-

0.1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Embonic acid solution

-

Methanol

-

Chloroform

Procedure:

-

Grind dried leaves to a fine powder.

-

Extract the powder with an aqueous 0.1 M HCl solution.

-

Filter the extract to remove solid plant material.

-

To the acidic extract, add an alkaline (NaOH) solution of embonic acid to precipitate the alkaloids as embonate complexes.

-

Collect the precipitate by centrifugation or filtration.

-

The precipitate, mainly consisting of catharanthine and vindoline embonates, can be further purified or used directly for semi-synthesis.

-

For analytical purposes, the alkaloids can be redissolved in methanol and partitioned with chloroform.

Quantification of Catharanthine by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for C. roseus alkaloids.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid (21:79, v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of catharanthine of known concentrations in methanol.

-

Prepare the extracted samples by dissolving them in methanol and filtering through a 0.45 µm syringe filter.

-

Inject the standards and samples into the HPLC system.

-

Identify the catharanthine peak in the samples by comparing the retention time with the standard.

-

Quantify the amount of catharanthine in the samples by constructing a calibration curve from the peak areas of the standards.

Experimental Workflow for Elicitation Studies

Caption: A typical workflow for studying the effect of elicitors on catharanthine production.

Regulation of Catharanthine Biosynthesis

The biosynthesis of catharanthine is regulated by a complex network of signaling pathways, primarily involving the phytohormone jasmonate (JA).

Jasmonate Signaling Pathway

Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of TIA biosynthesis, including catharanthine. The signaling cascade involves the derepression of transcription factors that activate the expression of biosynthetic genes.

References

The Synthesis of Vinblastine: A Technical Guide to the Coupling of Catharanthine Sulfate and Vindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the potent anti-cancer agent vinblastine, with a core focus on the coupling of its essential precursors, catharanthine sulfate and vindoline. Vinblastine, a bisindole alkaloid originally isolated from the Madagascar periwinkle (Catharanthus roseus), remains a critical component in various chemotherapy regimens. Its complex structure has made total synthesis a significant challenge, leading to the development of efficient semi-synthetic routes from readily available monomeric indole alkaloids.

This document details the prevalent methodologies for the crucial coupling step, presents quantitative data in a comparative format, provides explicit experimental protocols, and visualizes the synthetic pathways and workflows.

Core Synthesis Strategies

The semi-synthesis of vinblastine from catharanthine and vindoline primarily revolves around two established methods: the Polonovski-Potier reaction and the more recent, biomimetic iron(III)-promoted coupling. Both strategies aim to achieve a stereoselective coupling at the C16' position of the catharanthine unit and the C10 position of the vindoline unit, followed by the oxidation of the resulting anhydrovinblastine intermediate.

Table 1: Comparison of Vinblastine Synthesis Methodologies

| Method | Key Reagents | Intermediate | Vinblastine Yield | Leurosidine (C20' isomer) Yield | Key Advantages | Reference |

| Polonovski-Potier Reaction | m-CPBA, (CF₃CO)₂O | Catharanthine N-oxide, Iminium ion | Variable, multi-step process | Variable | Seminal method, established protocol | [1][2] |

| Biomimetic Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | 40-43% | 20-23% | One-pot reaction, high diastereoselectivity, biomimetic | [1][3][4] |

| Modified Fe(III)-Promoted Coupling | Fe₂(ox)₃, NaBH₄, air (O₂) | Iminium ion | 41% | 21% | Utilizes a different iron salt | |

| H₂O₂/NaClO Oxidation | H₂O₂, NaClO, NaBH₄ | Singlet oxygen-generated intermediate | ~20% (based on initial catharanthine) | Not specified | Uses common and inexpensive reagents |

Reaction Mechanisms and Pathways

The coupling of catharanthine and vindoline proceeds through the formation of a reactive electrophilic intermediate from catharanthine, which is then attacked by the nucleophilic vindoline. The subsequent steps involve the reduction of the resulting iminium ion and oxidation to install the hydroxyl group at the C20' position.

Fe(III)-Promoted Biomimetic Synthesis Pathway

The iron(III)-promoted coupling is believed to mimic the natural biosynthetic pathway of vinblastine. It is initiated by the generation of a catharanthine radical cation, which undergoes oxidative fragmentation to form an electrophilic species that diastereoselectively couples with vindoline. The subsequent addition of sodium borohydride in the presence of air facilitates both the reduction of the iminium intermediate and the oxidation of the C15'-C20' double bond to furnish vinblastine and its diastereomer, leurosidine.

References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Natural Reservoir: A Technical Guide to the Sources and Abundance of Catharanthine Sulfate

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources and abundance of Catharanthine Sulfate, a critical precursor for the semi-synthesis of the potent anticancer agents vinblastine and vincristine. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols for extraction and analysis, and visually represents the logical workflow for its isolation.

Primary Natural Source: Catharanthus roseus

The principal and commercially viable natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1][2][3] This perennial species, belonging to the Apocynaceae family, is native to Madagascar but is now cultivated worldwide for its ornamental and pharmaceutical value.[2] Catharanthine, a terpenoid indole alkaloid (TIA), is biosynthesized and accumulates in various parts of the plant, with the highest concentrations typically found in the leaves.[1]

Abundance of Catharanthine in Catharanthus roseus

The concentration of catharanthine in C. roseus can vary significantly depending on the cultivar, the specific plant organ, and cultivation conditions. Several studies have focused on screening different varieties to identify high-yielding sources for pharmaceutical production.

Quantitative Data on Catharanthine Abundance

| Plant Part | Cultivar/Variety | Catharanthine Content (mg/g Dry Weight) | Reference |

| Leaves | Pacifica Peach | 2.903 ± 0.384 | Chung et al., 2011 |

| Leaves | Pacifica Polka Dot | 3.79 | Sun et al., 2009 |

| Shoots | Not Specified | 0.039 (as % of Dry Weight) | Shukla et al. |

| Leaves | Not Specified | Elicited with 0.1 μg/mL 3 kDa chitooligosaccharides | Increased by 141.54% from baseline |

| Cell Cultures | Not Specified | 25 mg/L (in 500-mL flasks with elicitors) | |

| Cell Cultures | Not Specified | 32 mg/L (in 1000-mL flasks with elicitors) | |

| Cell Cultures | Not Specified | 22 mg/L (in 20-L airlift bioreactor with elicitors) |

It is important to note that while aerial parts like leaves are the primary source, the entire plant is considered toxic and contains a complex mixture of over 130 alkaloids.

Experimental Protocols

The isolation and quantification of catharanthine from C. roseus involve several key steps, from initial extraction to final purification and analysis. The following protocols are synthesized from established methodologies.

Extraction of Total Alkaloids

Objective: To extract the crude alkaloid mixture from dried plant material.

Methodology:

-

Preparation of Plant Material: Dried leaves of Catharanthus roseus are powdered to a fine consistency (e.g., 200-300 mesh size) to increase the surface area for extraction.

-

Acidic Aqueous Extraction:

-

The powdered leaf material is extracted with an aqueous acidic solution, such as 0.1 M HCl. This protonates the alkaloids, forming soluble salts and enhancing their extraction into the aqueous phase.

-

The mixture is agitated or percolated for a sufficient duration to ensure thorough extraction.

-

-

Filtration: The mixture is filtered to separate the solid plant debris from the acidic aqueous extract containing the dissolved alkaloid salts.

-

Basification and Solvent Extraction:

-

The acidic aqueous extract is basified, for example, with NH4OH solution (25%) to a pH of around 6.4. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or methylene chloride.

-

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and then concentrated under vacuum to yield a crude alkaloid mixture.

Purification of Catharanthine

Objective: To isolate catharanthine from the crude alkaloid mixture.

Methodology:

-

Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) is a commonly used method for both purification and quantification.

-

HPLC Conditions (Illustrative Example):

-

Column: Reversed-phase C18 column (e.g., µ-Bondapack C18, 30 cm x 3.9 mm).

-

Mobile Phase: A mixture of 5mM (NH4)2PO4 (pH 7.3), methanol, and acetonitrile (e.g., in a 3:4:3 ratio).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 298 nm.

-

-

Fraction Collection: The fraction corresponding to the retention time of a catharanthine standard is collected.

-

Solvent Evaporation: The solvent from the collected fraction is evaporated to yield purified catharanthine.

Quantification of Catharanthine

Objective: To determine the concentration of catharanthine in an extract.

Methodology:

-

HPLC Analysis: The crude or purified extract is analyzed by HPLC using the conditions described above.

-

Standard Curve: A standard curve is generated by injecting known concentrations of a pure catharanthine standard and plotting the peak area against concentration.

-

Quantification: The concentration of catharanthine in the sample is determined by comparing its peak area to the standard curve.

-

Confirmation: The identity of the catharanthine peak can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of catharanthine from Catharanthus roseus.

Caption: Workflow for Catharanthine Extraction and Purification.

References

Catharanthine Sulfate as a Voltage-Gated Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the anticancer drugs vinblastine and vincristine. Beyond its role in oncology, emerging research has highlighted its significant activity as a blocker of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth analysis of the mechanism of action of catharanthine sulfate as a VGCC blocker, consolidating available quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of catharanthine and its derivatives.

Introduction to Catharanthine and Voltage-Gated Calcium Channels

Voltage-gated calcium channels are integral membrane proteins that mediate the influx of Ca²⁺ ions in response to membrane depolarization. This calcium influx is a critical second messenger in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. VGCCs are classified into several subtypes, with the L-type (Long-lasting), T-type (Transient), and N-type (Neuronal) being among the most well-characterized.

Catharanthine has been shown to exhibit significant cardiovascular effects, primarily through the blockade of L-type VGCCs in vascular smooth muscle cells (VSMCs) and cardiomyocytes[1]. More recent evidence also points to its inhibitory action on N-type VGCCs, suggesting a broader pharmacological profile with potential applications in neuropathic pain[1][2]. This guide will focus on the molecular mechanisms underlying these interactions.

Mechanism of Action of this compound

Catharanthine's primary mechanism of action as a VGCC blocker involves the direct inhibition of ion influx through the channel pore. This leads to a reduction in intracellular free calcium concentration, thereby modulating downstream cellular events.

L-Type Calcium Channel (CaV1.2) Blockade

In vascular smooth muscle and cardiac tissue, catharanthine acts as a potent inhibitor of L-type voltage-operated calcium channels (VOCCs)[1]. The blockade of these channels in VSMCs leads to a decrease in intracellular Ca²⁺, which in turn reduces the activation of calmodulin and myosin light chain kinase (MLCK). This results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation. In cardiomyocytes, the inhibition of L-type Ca²⁺ channels reduces the influx of Ca²⁺ during the plateau phase of the action potential, leading to a decrease in cardiac contractility (negative inotropy) and heart rate (negative chronotropy)[1].

N-Type Calcium Channel (CaV2.2) Blockade

Recent studies have demonstrated that catharanthine also directly blocks N-type (CaV2.2) voltage-gated calcium channels. N-type channels are predominantly located in neuronal tissues and play a crucial role in the release of neurotransmitters at synaptic terminals. The inhibition of these channels by catharanthine suggests a potential therapeutic role in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.

T-Type Calcium Channel (CaV3.1) Activity

While direct inhibitory data for catharanthine on T-type calcium channels is not yet available, studies on other monoterpene indole alkaloids isolated from Catharanthus roseus have shown remarkable inhibitory activity on CaV3.1 low voltage-gated calcium channels. This suggests that this class of compounds may have a broader selectivity profile that includes T-type channels, which are involved in regulating cardiovascular function and neuronal firing patterns.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of catharanthine on various voltage-gated calcium channels and related physiological responses.

Table 1: Inhibitory Concentration (IC₅₀) of Catharanthine on L-Type Voltage-Operated Calcium Channels (VOCCs) and Intracellular Calcium

| Parameter | Cell/Tissue Type | IC₅₀ (µM) | Reference |

| VOCC Current Inhibition | Vascular Smooth Muscle Cells (VSMCs) of Mesenteric Artery | 8 | |

| VOCC Current Inhibition | Cardiomyocytes | 220 | |

| Reduction of Intracellular Free Ca²⁺ Levels | Phenylephrine-constricted Mesenteric Arteries | 16 |

Table 2: Inhibitory Concentration (IC₅₀) of Catharanthine on N-Type Voltage-Gated Calcium Channels (CaV2.2)

| Parameter | Channel Type | IC₅₀ (µM) | Reference |

| Channel Inhibition | CaV2.2 | ~10-30 (estimated) |

Note: The IC₅₀ for CaV2.2 is an estimation based on graphical data from the cited literature, as a precise value was not explicitly stated.

Table 3: Effects of Catharanthine on Vascular Tone

| Parameter | Tissue | Agonist | IC₅₀ (µM) | Reference |

| Inhibition of Tonic Response | Aortic Rings | Phenylephrine (PE) | 28 | |

| Inhibition of Tonic Response | Aortic Rings | KCl | 34 | |

| Inhibition of Tonic Response | Small Mesenteric Artery | Phenylephrine (PE) | 3 | |

| Inhibition of Tonic Response | Small Mesenteric Artery | KCl | 6 | |

| Increase in Inner Vessel Diameter | Phenylephrine-constricted Mesenteric Arteries | - | 10 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Type Calcium Channel Blockade

The following diagram illustrates the signaling cascade initiated by the blockade of L-type calcium channels by catharanthine in vascular smooth muscle cells.

Caption: Signaling pathway of L-type Ca²⁺ channel blockade by catharanthine in VSMCs.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques used to characterize catharanthine's activity as a VGCC blocker.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Experimental workflow for intracellular calcium imaging.

Caption: Experimental workflow for radioligand binding assay.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the VGCC blocking activity of this compound. Note: The specific parameters used in the cited studies by Jadhav et al. (2013) and Arias et al. (2020) were not fully available in the public domain and may vary from the protocols below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on voltage-gated Ca²⁺ currents in isolated cells.

Materials:

-

Isolated vascular smooth muscle cells or cardiomyocytes.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (in DMSO or water).

Procedure:

-

Cell Preparation: Isolate single cells from the target tissue (e.g., mesenteric artery or ventricle) using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Mount the coverslip in a recording chamber on an inverted microscope. Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure all VGCCs are in a closed state. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

-

Baseline Recording: Record stable baseline Ca²⁺ currents for several minutes.

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Recording of Inhibited Currents: Record the Ca²⁺ currents in the presence of this compound until a steady-state inhibition is achieved at each concentration.

-

Data Analysis: Measure the peak amplitude of the Ca²⁺ currents before and after drug application. Plot the percentage of current inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Intracellular Calcium Imaging

Objective: To measure the effect of this compound on intracellular Ca²⁺ concentration in response to depolarization.

Materials:

-

Cultured vascular smooth muscle cells or isolated arterial segments.

-

Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging.

-

Fura-2 AM or another suitable ratiometric Ca²⁺ indicator.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

KCl solution (e.g., 60 mM) for depolarization.

-

This compound stock solution.

Procedure:

-

Cell Preparation and Dye Loading: Seed cells on glass-bottom dishes. Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

-

Baseline Fluorescence: Mount the dish on the microscope stage and record the baseline fluorescence ratio (F340/F380) for several minutes.

-

Stimulation: Perfuse the cells with a high-KCl solution to induce membrane depolarization and subsequent Ca²⁺ influx through VGCCs. Record the increase in the fluorescence ratio.

-

Drug Application: After the response to KCl has stabilized or returned to baseline, pre-incubate the cells with various concentrations of this compound for a defined period.

-

Inhibition Measurement: While still in the presence of this compound, re-stimulate the cells with the high-KCl solution and record the fluorescence response.

-

Data Analysis: Calculate the change in the fluorescence ratio in response to KCl in the absence and presence of this compound. Determine the percentage of inhibition of the Ca²⁺ influx and calculate the IC₅₀ value.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels.

Materials:

-

Tissue homogenates rich in L-type calcium channels (e.g., rat brain cortex or cardiac membranes).

-

Radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine or [³H]PN200-110).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled nitrendipine or other high-affinity ligand for determining non-specific binding.

-

This compound solutions of varying concentrations.

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled nitrendipine.

-

Competition: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound has emerged as a multi-target blocker of voltage-gated calcium channels, with demonstrated activity against L-type and N-type channels. Its inhibitory action on these channels provides a molecular basis for its observed cardiovascular effects and suggests its potential for development in other therapeutic areas, such as neuropathic pain.

Future research should focus on:

-

Elucidating the precise binding site of catharanthine on the α1 subunit of VGCCs.

-

Conducting comprehensive selectivity profiling across all major VGCC subtypes.

-

Investigating the structure-activity relationships of catharanthine derivatives to optimize potency and selectivity.

-

Evaluating the in vivo efficacy of this compound in relevant animal models of cardiovascular disease and neuropathic pain.

This technical guide provides a solid foundation for researchers and drug developers to further explore the pharmacological properties and therapeutic potential of this compound as a voltage-gated calcium channel blocker.

References

The Weak Anti-Mitotic Activity of Catharanthine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, is a crucial precursor in the synthesis of the potent chemotherapeutic agents vinblastine and vincristine. While its dimeric derivatives exhibit robust anti-mitotic activity, catharanthine itself demonstrates a significantly weaker effect. This technical guide provides an in-depth analysis of the anti-mitotic properties of catharanthine sulfate, summarizing available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, pharmacology, and drug discovery.

Introduction

The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone in the history of cancer chemotherapy. Vinblastine and vincristine, dimeric alkaloids, exert their potent anti-neoplastic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1] Catharanthine, a monomeric precursor to these complex molecules, has also been investigated for its biological activities. While it shares a common heritage, this compound's anti-mitotic activity is notably attenuated.[2] Understanding the nuances of its interaction with tubulin and its downstream cellular effects is crucial for the rational design of novel anti-cancer agents and for optimizing the semi-synthesis of more potent Vinca alkaloids.

Quantitative Analysis of Anti-Mitotic Activity

The anti-mitotic activity of this compound has been quantified through various in vitro assays, assessing its impact on microtubule polymerization, cell viability, and the induction of apoptosis.

Interaction with Tubulin and Microtubule Polymerization

This compound exhibits a measurable but weak interaction with tubulin, the fundamental protein subunit of microtubules. This interaction is critical to its anti-mitotic potential.

Table 1: Tubulin Binding and Polymerization Data for Catharanthine

| Parameter | Value | Method | Reference |

| Binding Constant (Kd) | (2.8 ± 0.4) x 10³ M⁻¹ | Gel Batch & Fluorescence Perturbation | [3][4] |

| Tubulin Self-Association Efficacy | 75% of Vinblastine/Vincristine | Analytical Ultracentrifugation | [3] |

-

Interpretation: The binding constant (Kd) indicates a lower affinity of catharanthine for tubulin compared to potent Vinca alkaloids. However, it can still induce the self-association of tubulin dimers, a key step in microtubule formation, albeit with less efficiency than vinblastine or vincristine.

Cytotoxicity

The cytotoxic effect of catharanthine has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

Table 2: IC50 Values of Catharanthine in Human Cell Lines

| Cell Line | IC50 Value (µg/mL) | Cell Type | Reference |

| HepG2 | 4.217 | Hepatocellular Carcinoma | |

| WI-38 | 154.1 | Normal Human Lung Fibroblast |

-

Interpretation: Catharanthine demonstrates selective cytotoxicity, being significantly more potent against the HepG2 cancer cell line than the normal WI-38 cell line.

Induction of Apoptosis

Catharanthine has been shown to induce programmed cell death (apoptosis) in a dose-dependent manner.

Table 3: Apoptosis Induction by Catharanthine in HepG2 Cells

| Concentration (µg/mL) | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) | Reference |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 | |

| 4.217 (IC50) | 35.8 ± 3.2 | 10.2 ± 1.8 | 46.0 |

-

Interpretation: At its IC50 concentration, catharanthine significantly induces both early and late-stage apoptosis in HepG2 cells.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's anti-mitotic activity.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.

-

Protocol:

-

Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

Varying concentrations of this compound are added to the tubulin solution.

-

The reaction is initiated by incubating the mixture at 37°C.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The IC50 for inhibition of polymerization can be determined from the dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

-

Protocol:

-

Cells are treated with this compound for a specific duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the membranes.

-

The fixed cells are washed and treated with RNase to prevent staining of RNA.

-

The cells are then stained with a PI solution.

-

The DNA content of the stained cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Signaling Pathways

The anti-mitotic activity of this compound, although weak, is mediated through its influence on specific cellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

Recent studies suggest that catharanthine may exert its effects by modulating the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Evidence indicates that catharanthine can decrease the expression of Akt and interact with the FRB domain of mTOR, suggesting an inhibitory role.

Caption: Catharanthine's inhibition of the PI3K/Akt/mTOR pathway.

Bcl-2 Family-Mediated Apoptosis

The induction of apoptosis by this compound likely involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. By inhibiting pro-survival signals (via the Akt pathway), catharanthine may indirectly lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, ultimately triggering caspase activation and cell death.

Caption: Proposed mechanism of catharanthine-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of the anti-mitotic activity of a compound like this compound.

Caption: Workflow for assessing anti-mitotic activity.

Conclusion

This compound exhibits a demonstrable but weak anti-mitotic activity, characterized by a lower binding affinity to tubulin and less potent cytotoxicity compared to its dimeric Vinca alkaloid derivatives. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. While not a potent anti-cancer agent in its own right, the study of this compound provides valuable insights into the structure-activity relationships of Vinca alkaloids and serves as a critical component in the ongoing development of novel and more effective anti-mitotic drugs. This guide provides a foundational resource for researchers to build upon in their exploration of this and similar natural products.

References

- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Vasodilatory and Antihypertensive Properties of Catharanthine Sulfate: A Technical Guide

Introduction

Catharanthine, a monoterpenoid indole alkaloid extracted from the medicinal plant Catharanthus roseus, is a well-known precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] Beyond its role in oncology, emerging research has highlighted the significant cardiovascular effects of its sulfate salt, Catharanthine Sulfate.[2] This technical guide provides an in-depth analysis of the vasodilatory and antihypertensive properties of this compound, focusing on the underlying mechanisms of action, experimental evidence, and relevant protocols for researchers and drug development professionals.

Vasodilatory Properties

This compound exhibits potent, endothelium-independent vasodilation in various vascular beds.[3] Its primary mechanism involves the direct inhibition of vascular smooth muscle cell (VSMC) contraction.

Quantitative Data on Vasorelaxant Effects

The vasorelaxant efficacy of catharanthine has been quantified in several ex vivo studies using isolated arterial preparations. The following table summarizes the key findings.

| Vascular Bed | Agonist | IC50 Value (µM) | Reference |

| Rat Aortic Rings | Phenylephrine (PE) | 28 | [3] |

| Rat Aortic Rings | Potassium Chloride (KCl) | 34 | [3] |

| Rat Small Mesenteric Artery (MA) | Phenylephrine (PE) | 3 | |

| Rat Small Mesenteric Artery (MA) | Potassium Chloride (KCl) | 6 | |

| PE-constricted Mesenteric Arteries | - | 10 (for increase in inner diameter) | |

| PE-constricted Mesenteric Arteries | - | 16 (for reduction of intracellular Ca2+) |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Ex Vivo Vasodilation Assay in Isolated Arterial Rings

The vasodilatory effect of this compound is typically assessed using isolated arterial rings mounted in an organ bath system.

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta or small mesenteric arteries are carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The arteries are cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the rings.

-

Organ Bath Setup: The arterial rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The upper hook is connected to an isometric force transducer to record changes in vascular tone.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine in pre-constricted rings.

-

Experimental Procedure: After washing and re-equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl. Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath to elicit a concentration-response curve for vasorelaxation.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC50 values are then calculated from the concentration-response curves.

Antihypertensive Properties

In vivo studies have confirmed the antihypertensive effects of this compound, demonstrating its ability to lower blood pressure and heart rate in a dose-dependent manner.

Quantitative Data on Antihypertensive Effects

The following table summarizes the in vivo hemodynamic effects of intravenously administered catharanthine in anesthetized rats.

| Parameter | Dose Range (mg/kg) | Effect | Reference |

| Blood Pressure (BP) | 0.5 - 20 | Rapid, dose-dependent decrease | |

| Heart Rate (HR) | 0.5 - 20 | Dose-dependent decrease | |

| Left Ventricular Blood Pressure | 0.5 - 20 | Dose-dependent decrease | |

| Cardiac Contractility (dP/dtmax) | 0.5 - 20 | Dose-dependent decrease |

At lower doses (0.5–5 mg/kg), catharanthine induced rapid and transient reductions in blood pressure and heart rate, lasting for approximately 2 minutes. In contrast, higher doses (10 and 20 mg/kg) resulted in sustained reductions in these parameters.

Experimental Protocols

In Vivo Hemodynamic Monitoring in Anesthetized Rats

The antihypertensive effects of this compound are evaluated in vivo by directly measuring hemodynamic parameters in anesthetized animal models.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with a mixture of ketamine and xylazine). The trachea is cannulated to ensure a patent airway.

-

Catheterization: The jugular vein is cannulated for intravenous drug administration. The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. A catheter may also be inserted into the left ventricle via the right carotid artery for measuring left ventricular pressure and contractility.

-

Stabilization: The animal is allowed to stabilize for a period of 20-30 minutes after the surgical procedures to ensure baseline hemodynamic stability.

-

Drug Administration: this compound is administered intravenously in a dose-dependent manner (e.g., 0.5, 1, 2.5, 5, 10, and 20 mg/kg).

-

Data Acquisition: Hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, heart rate, and left ventricular systolic pressure, are continuously recorded using a data acquisition system.

-

Data Analysis: The changes in hemodynamic parameters from the baseline are calculated for each dose of this compound.

Mechanism of Action

The primary mechanism underlying the vasodilatory and antihypertensive effects of this compound is the inhibition of voltage-operated L-type Ca2+ channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes.

Signaling Pathway

-

Inhibition of Ca2+ Influx: Catharanthine directly blocks the influx of extracellular Ca2+ into VSMCs and cardiomyocytes by inhibiting L-type VOCCs.

-

Reduced Intracellular Ca2+: The blockade of VOCCs leads to a significant reduction in the intracellular free Ca2+ concentration within these cells.

-

VSMC Relaxation: In VSMCs, the decrease in intracellular Ca2+ prevents the activation of calmodulin and myosin light chain kinase (MLCK). This, in turn, inhibits the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

-

Decreased Cardiac Function: In cardiomyocytes, the inhibition of Ca2+ influx results in a decrease in cardiac contractility (negative inotropy) and heart rate (negative chronotropy).

The combined effect of vasodilation (reduced peripheral resistance) and decreased cardiac output contributes to the overall reduction in blood pressure. Catharanthine is more potent in inhibiting VOCCs in VSMCs (IC50 = 8 µM) compared to cardiomyocytes (IC50 = 220 µM), suggesting that its primary antihypertensive action is mediated through its effects on the resistance vasculature.

Conclusion

This compound demonstrates significant vasodilatory and antihypertensive properties, primarily through the inhibition of L-type voltage-operated calcium channels in vascular smooth muscle cells and, to a lesser extent, in cardiomyocytes. The resulting decrease in intracellular calcium leads to vasorelaxation and a reduction in cardiac contractility and heart rate, culminating in a dose-dependent lowering of blood pressure. These findings suggest that this compound holds potential as a lead compound for the development of novel antihypertensive agents. Further research is warranted to explore its oral bioavailability, long-term efficacy, and safety profile in preclinical models of hypertension.

References

- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Catharanthine Sulfate: A Technical Guide to its Anti-parasitic and Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catharanthine, a prominent monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-established precursor in the semi-synthesis of the potent anticancer vinca alkaloids, vinblastine and vincristine. Beyond its role in oncology, emerging evidence suggests that catharanthine and its salt form, catharanthine sulfate, possess noteworthy anti-parasitic and antimalarial properties. This technical guide provides a comprehensive overview of the current state of research into the anti-parasitic and antimalarial activities of this compound. While quantitative data on this compound's direct efficacy against various parasitic species remains limited in publicly accessible literature, this document consolidates the known mechanisms of action for the broader class of vinca alkaloids, details established experimental protocols for assessing anti-parasitic activity, and presents data on related compounds to inform future research and development. The primary proposed mechanism of action is the inhibition of tubulin polymerization, a critical process for parasite cell division and motility. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-parasitic agent.

Introduction to this compound

Catharanthine is a key alkaloid biosynthesized in Catharanthus roseus. As a sulfate salt, its solubility and stability are often enhanced, making it more suitable for experimental and pharmaceutical applications. The core chemical structure of catharanthine is a complex indole alkaloid, and it is the catharanthine moiety that, when coupled with vindoline, forms the dimeric structures of the highly successful vinca alkaloid chemotherapeutics. While its anti-mitotic activity is considered weak compared to its dimeric derivatives, its independent biological activities, including anti-parasitic and antimalarial effects, are gaining scientific interest.

Anti-parasitic and Antimalarial Activity: A Review of the Evidence

Catharanthine has been noted for its anti-parasitic and antimalarial benefits against species of Plasmodium.[1] However, a thorough review of the scientific literature reveals a scarcity of specific quantitative data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, for this compound against a range of parasites.

Quantitative Data for a Related Alkaloid: Cepharanthine

To provide context and a benchmark for the potential efficacy of indole alkaloids, the following table summarizes the in vitro antimalarial activity of cepharanthine, a bisbenzylisoquinoline alkaloid, against various strains of Plasmodium falciparum. It is crucial to note that cepharanthine is structurally distinct from catharanthine, but this data illustrates the type of quantitative assessment necessary for evaluating novel anti-parasitic compounds.

| Plasmodium falciparum Strain | IC50 (nM) of Cepharanthine | Reference |

| W2 (chloroquine-resistant) | 927 ± 65 | [2] |

| 3D7 (chloroquine-sensitive) | 3059 | [3] |

| K1 (multidrug-resistant) | 1295 | [3] |

| FCM29 (chloroquine-resistant) | 927 | [3] |

Proposed Mechanisms of Action

The primary mechanism of action attributed to catharanthine's anti-parasitic activity is its interaction with tubulin, a protein that polymerizes to form microtubules.

Inhibition of Tubulin Polymerization

Vinca alkaloids are well-documented anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. They bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of the microtubule cytoskeleton is catastrophic for dividing cells, leading to metaphase arrest and subsequent apoptosis. In parasitic protozoa and helminths, microtubules are essential for cell division, motility, and maintaining cell structure. Therefore, the inhibition of tubulin polymerization is a plausible and potent mechanism for the anti-parasitic activity of catharanthine.

Caption: Vinca Alkaloid Mechanism of Action on Microtubules

Other Potential Mechanisms

While microtubule disruption is the most cited mechanism, other cellular effects of catharanthine may contribute to its anti-parasitic activity. One study noted that catharanthine inhibits voltage-gated Ca2+ channel currents. Calcium signaling is crucial for a variety of processes in parasites, including motility, invasion of host cells, and cell cycle progression. Disruption of calcium homeostasis could therefore be a secondary mechanism of action.

Caption: Potential Mechanism via Calcium Channel Inhibition

Detailed Experimental Protocols for Evaluation

The following are generalized yet detailed protocols for the in vitro evaluation of the anti-parasitic and antimalarial activity of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is a widely used, sensitive, and high-throughput assay for measuring the susceptibility of P. falciparum to antimalarial drugs.

1. Parasite Culture:

-

P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) at 3-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 10 mg/ml gentamicin.

-

Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

2. Drug Preparation and Plate Setup:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or water) and serially diluted in culture medium to achieve a range of final concentrations.

-

In a 96-well microtiter plate, 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the drug dilutions.

-

Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.

3. Incubation and Lysis:

-

The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

After incubation, the plate is frozen at -80°C to lyse the red blood cells.

4. SYBR Green I Staining and Fluorescence Reading:

-

A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

5. Data Analysis:

-

The fluorescence intensity correlates with the amount of parasitic DNA, and thus parasite growth.

-

The results are expressed as the percentage of growth inhibition compared to the drug-free control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for In Vitro Antiplasmodial Assay

In Vitro Anti-leishmanial Activity Assay

1. Parasite Culture:

-

Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

-

For the amastigote stage, a macrophage cell line (e.g., J774A.1) is infected with stationary-phase promastigotes.

2. Promastigote Assay:

-

Log-phase promastigotes are seeded in a 96-well plate.

-

This compound is added at various concentrations.

-

After 72 hours of incubation, parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

-

The IC50 is determined from the dose-response curve.

3. Amastigote Assay:

-

Macrophages are seeded in a 96-well plate and allowed to adhere.

-

The macrophages are then infected with promastigotes for 24 hours, after which non-internalized parasites are washed away.

-

This compound is added to the infected cells and incubated for a further 72 hours.

-

The cells are fixed, stained with Giemsa, and the number of amastigotes per macrophage is counted microscopically.

-

The IC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.

In Vitro Anti-trypanosomal Activity Assay

1. Parasite Culture:

-

Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in HMI-9 medium supplemented with 10% FBS at 37°C with 5% CO2.

-

Epimastigotes of Trypanosoma cruzi are cultured in liver infusion tryptose (LIT) medium with 10% FBS at 28°C.

2. Assay Procedure:

-

Parasites are seeded in a 96-well plate.

-

Serial dilutions of this compound are added.

-

The plate is incubated for 72 hours.

-

Parasite viability is determined using a resazurin-based fluorescence assay.

-

The IC50 is calculated from the resulting dose-response data.

Conclusion and Future Research Directions